molecular formula C13H10ClNO4 B2387416 Dimethyl 6-chloroquinoline-2,4-dicarboxylate CAS No. 438590-44-4

Dimethyl 6-chloroquinoline-2,4-dicarboxylate

Cat. No.: B2387416
CAS No.: 438590-44-4
M. Wt: 279.68
InChI Key: AFFRIWTUOYSJFU-UHFFFAOYSA-N
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Description

Dimethyl 6-chloroquinoline-2,4-dicarboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a quinoline ring substituted with chlorine at the 6th position and two ester groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 6-chloroquinoline-2,4-dicarboxylate can be achieved through a metal-free protocol involving aryl amines and dimethyl acetylenedicarboxylate. The reaction is catalyzed by 20 mol% molecular iodine in acetonitrile at 80°C. This method is advantageous as it avoids metal contamination and waste generation, uses a low-cost and eco-friendly catalyst, and offers high regioselectivity and good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be scaled up for industrial applications. The use of molecular iodine as a catalyst and acetonitrile as a solvent makes the process feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-chloroquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Ester Hydrolysis: The ester groups at the 2nd and 4th positions can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Ester Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

    Oxidation Products: Oxidized quinoline derivatives with altered electronic properties.

    Reduction Products: Reduced quinoline derivatives with different functional groups.

    Hydrolysis Products: Carboxylic acids derived from the hydrolysis of ester groups.

Scientific Research Applications

Dimethyl 6-chloroquinoline-2,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active quinoline derivatives with potential therapeutic properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It is employed in the study of quinoline-based molecular interactions and mechanisms.

    Industrial Chemistry: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of dimethyl 6-chloroquinoline-2,4-dicarboxylate involves its interaction with molecular targets through its quinoline ring and ester groups. The chlorine atom at the 6th position and the ester groups at the 2nd and 4th positions play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinoline: A similar compound with chlorine atoms at the 2nd and 4th positions.

    6-Chloroquinoline: A compound with a chlorine atom at the 6th position but lacking ester groups.

    Dimethyl 2,4-dichloroquinoline-6-carboxylate: A compound with ester groups at the 2nd and 4th positions and a chlorine atom at the 6th position.

Uniqueness

Dimethyl 6-chloroquinoline-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

dimethyl 6-chloroquinoline-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-4-3-7(14)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFRIWTUOYSJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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